![molecular formula C9H15ClO2 B14305805 9-Chloro-1,5-dioxaspiro[5.5]undecane CAS No. 112260-99-8](/img/structure/B14305805.png)
9-Chloro-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing a chlorine atom and two oxygen atoms This compound belongs to the class of spiroketals, which are known for their stability and interesting chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with a chlorinated diol under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then cyclized to form the final product. Common reagents used in this synthesis include hydrochloric acid and various chlorinated diols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
9-Chloro-1,5-dioxaspiro[5
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiro-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Chloro-1,5-dioxaspiro[5.5]undecane involves its interaction with biological targets through its spiroketal structure. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the chlorine atom enhances its reactivity and binding affinity. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the chlorine atom, making it less reactive.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Exhibit unique stereochemistry due to the presence of sulfur and oxygen atoms.
Uniqueness
9-Chloro-1,5-dioxaspiro[5Its spiroketal structure provides stability and versatility in chemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
112260-99-8 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
9-chloro-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15ClO2/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h8H,1-7H2 |
Clave InChI |
JQZZWIJEJKJRAL-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCC(CC2)Cl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


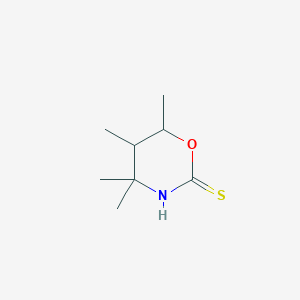
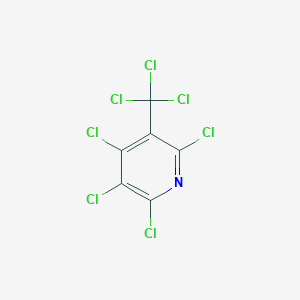
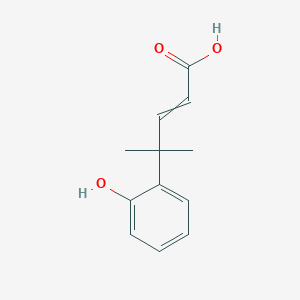
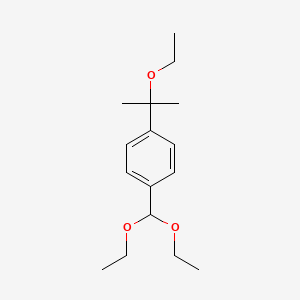
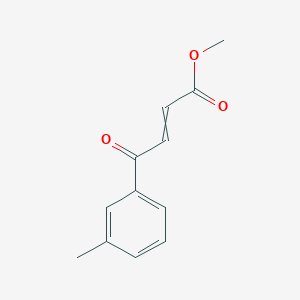

![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
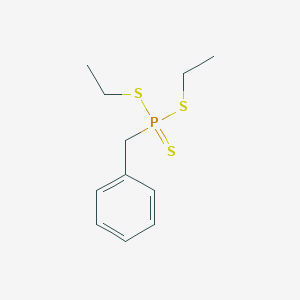
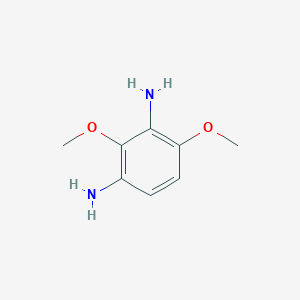
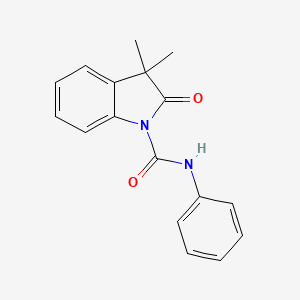
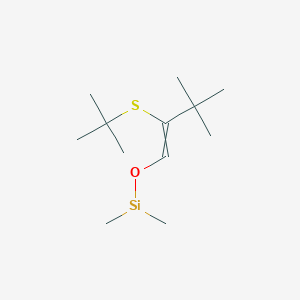
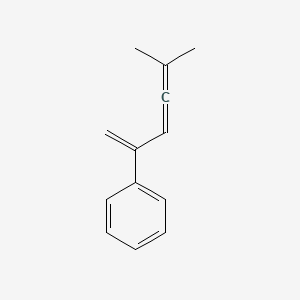
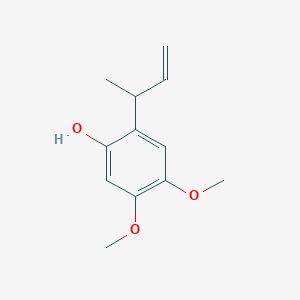
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
